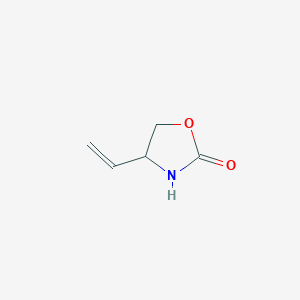

4-Vinyloxazolidin-2-one

描述

Structure

3D Structure

属性

分子式 |

C5H7NO2 |

|---|---|

分子量 |

113.11 g/mol |

IUPAC 名称 |

4-ethenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7) |

InChI 键 |

WRQDRNWXVRNPFT-UHFFFAOYSA-N |

规范 SMILES |

C=CC1COC(=O)N1 |

产品来源 |

United States |

Synthetic Methodologies for 4 Vinyloxazolidin 2 One and Its Chiral Variants

Stereoselective Synthesis from Chiral Pool Precursors

The use of readily available, inexpensive chiral molecules as starting materials provides an efficient pathway to chiral targets. This approach leverages the inherent stereochemistry of the starting material to produce enantiomerically pure products.

Amino acids, particularly serine, are common chiral pool starting materials for the synthesis of 4-vinyloxazolidin-2-one and its derivatives.

One pathway starting from N-Boc-(R)-serine methyl ester involves a sequence of reactions to generate key allylic alcohol intermediates. psu.edu This process includes tert-butyldimethylsilylation, reduction of the ester to an aldehyde using diisobutylaluminium hydride (DIBAL), and subsequent reaction with vinylmagnesium chloride. psu.edu The resulting alcohol can then undergo cyclization. For example, treatment of a precursor alcohol derived from serine with sodium hydride can yield the oxazolidin-2-one ring. psu.edu This intermediate can be further modified, such as through Jones' oxidation and esterification, to produce functionalized vinyloxazolidinones. psu.edu

Another approach utilizes L-serine to create N-Cbz protected derivatives which, upon treatment with methyl iodide and potassium carbonate, undergo cyclization to form chiral (4S)-oxazolidinones with retention of configuration. researchgate.net The stereoselective synthesis of vinylglycine derivatives has also been explored using homochiral 4-methoxycarbonyl-5-vinyloxazolidin-2-ones derived from (R)-serine. rsc.orgrsc.org

The table below summarizes a typical multi-step conversion starting from an amino acid derivative.

| Step | Precursor | Reagents | Product | Yield |

| 1 | N-Boc-(R)-serine methyl ester derivative | 1. TBDMS-Cl 2. DIBAL 3. Vinylmagnesium chloride | Allylic Alcohol Intermediates | 60% (combined) |

| 2 | Allylic Alcohol | NaH | Oxazolidin-2-one | 78% |

| 3 | Silyl-protected Oxazolidinone | HF in MeCN | Deprotected Alcohol | 97% |

| 4 | Alcohol | Jones' Reagent, then CH₂N₂ | Methyl Ester | 38% |

| 5 | Methyl Ester | Boc₂O, NaH | N-Boc-5-vinyloxazolidin-2-one | 99% |

This table illustrates a representative synthetic sequence for a derivative, as detailed in the literature. psu.edu

Garner's aldehyde, a well-established chiral building block derived from D-serine, and its analogs are pivotal in the synthesis of vinyloxazolidinones. nih.govresearcher.lifenih.govresearchgate.net A highly efficient and diastereoselective synthesis of a β-vinylserine synthetic equivalent, (4S,5S)-5-vinyloxazolidin-2-one-4-carboxylate, has been developed using an N-tosyl analog of Garner's aldehyde. nih.govresearcher.lifenih.govresearchgate.net

| Reaction | Aldehyde Precursor | Key Reagent | Product | Diastereomeric Ratio (anti:syn) |

| Vinyl Grignard Addition | N-Tosyl Garner's Aldehyde Analog | Vinylmagnesium bromide | N-Tosyl Amino Alcohol | 8.5:1 |

| Vinyl Grignard Addition | N-Boc Garner's Aldehyde | Vinylmagnesium bromide | N-Boc Amino Alcohol | 3:1 to 6:1 |

This table compares the diastereoselectivity of the vinyl Grignard addition to different Garner's aldehyde analogs. nih.govresearcher.lifenih.govresearchgate.net

Cyclization Strategies for Oxazolidinone Ring Formation

The formation of the heterocyclic ring is the defining step in these syntheses. Various cyclization strategies have been developed, with metal-catalyzed reactions and cyclocarbonylation approaches being prominent.

Transition metal catalysis offers a powerful method for constructing the oxazolidinone ring. thieme-connect.de Silver-catalyzed intramolecular cyclization of allenyl carbamates is a notable example for synthesizing 4-vinyloxazolidin-2-ones. thieme-connect.de In this reaction, a soft, carbophilic Lewis acid catalyst, such as silver(I) trifluoromethanesulfonate (B1224126) or silver(I) isocyanate, activates the allene (B1206475) for nucleophilic attack by the nitrogen of the carbamate (B1207046). thieme-connect.de

The reaction requires the presence of a base, typically triethylamine (B128534), and an electron-withdrawing group on the carbamate nitrogen (e.g., toluenesulfonyl) to proceed efficiently. thieme-connect.de This method can produce both trans- and cis-oxazolidin-2-ones. The diastereoselectivity is influenced by the steric bulk of the substituent at the carbamate-bearing carbon; larger substituents lead to a higher preference for the trans isomer, with ratios reaching >30:1 for a tert-butyl group. thieme-connect.de Other metals like palladium have also been utilized in catalytic asymmetric syntheses to form 4-vinyloxazolidin-2-ones from allylic N-arylsulfonylcarbamates with high enantiomeric excess (89-99% ee). researchgate.net

Cyclocarbonylation reactions provide a direct route to oxazolidinones from amino alcohols using carbon monoxide as a C1 source. researchgate.netnih.gov Palladium-catalyzed oxidative carbonylation of β-amino alcohols is an efficient method for this transformation. researchgate.net A typical catalytic system involves Palladium(II) iodide (PdI₂) and potassium iodide (KI) under an atmosphere of carbon monoxide and air. researchgate.net These reactions are often conducted under relatively mild conditions (e.g., 100 °C, 20 atm) and can produce oxazolidinone derivatives in high yields. researchgate.net This approach avoids the use of toxic reagents like phosgene (B1210022) or its derivatives, which are used in more traditional methods of oxazolidinone synthesis. researchgate.netbeilstein-journals.org While broadly applicable to β-amino alcohols, this strategy represents a viable pathway for the cyclization step in a synthesis targeting this compound, provided the corresponding vinyl-substituted amino alcohol is used as the precursor. researchgate.netacs.org

Annulation Reactions involving Amino Alcohols

The formation of the oxazolidinone ring from amino alcohols, known as annulation, is a fundamental approach to synthesizing this compound and its derivatives. A notable method involves the reaction of N-protected β-amino alcohols with a vinylating agent.

One such strategy employs the reaction of N-protected 1,2-amino alcohols with diphenylvinylsulfonium triflate. bris.ac.ukresearchgate.net The choice of the nitrogen-protecting group is critical and dictates the reaction's outcome. When N-Cbz-protected (Carboxybenzyl) amino alcohols are treated with diphenylvinylsulfonium triflate in the presence of a base like potassium tert-butoxide (KOtBu), a high-yielding, one-step synthesis of N-vinyloxazolidinones occurs. bris.ac.ukresearchgate.net The reaction proceeds through the formation of an intermediate alkoxide, which then facilitates an intramolecular cyclization. This process involves the attack of the carbamate on the carbonyl carbon rather than leading to other potential products like morpholines. researchgate.net

The general procedure involves treating a solution of the N-protected β-amino alcohol in a solvent like dichloromethane (B109758) (CH₂Cl₂) with a base at 0 °C, followed by the addition of the vinylsulfonium salt. The reaction is typically stirred at 0 °C for a few hours and then at room temperature to completion. bris.ac.uk

| Entry | N-Protected Amino Alcohol | Base | Product | Yield (%) |

| 1 | Benzyl (B1604629) (R)-2-hydroxy-1-phenylethylcarbamate | KOtBu | (S)-4-Phenyl-3-vinyloxazolidin-2-one | 89 |

| 2 | Benzyl (R)-2-hydroxy-1-(naphthalen-2-yl)ethylcarbamate | KOtBu | (S)-4-(Naphthalen-2-yl)-3-vinyloxazolidin-2-one | 85 |

| 3 | Benzyl (S)-1-hydroxypropan-2-ylcarbamate | KOtBu | (R)-4-Methyl-3-vinyloxazolidin-2-one | 75 |

Table 1: Annulation reactions of N-Cbz protected amino alcohols with diphenylvinylsulfonium triflate. bris.ac.uk

Another catalytic asymmetric approach involves the cyclization of allylic N-arylsulfonylcarbamates, derived from the condensation of (Z)-4-acetoxy-2-buten-1-ols with an arylsulfonyl isocyanate. researchgate.net This intramolecular aminopalladation, using ferrocenyloxazoline palladacycle (FOP) catalysts, produces 4-vinyloxazolidin-2-ones in high yields and with excellent enantioselectivity (89-99% ee). researchgate.net

Advanced Synthetic Protocols and Process Intensification

To enhance the efficiency, yield, and environmental friendliness of synthesizing this compound, advanced protocols have been developed. These include microwave-assisted synthesis, solvent-free conditions, and methods optimized for large-scale production.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov This technique has been successfully applied to the synthesis of oxazolidin-2-one chiral auxiliaries. mdpi.com In a typical procedure, an amino alcohol is reacted with diethyl carbonate in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium methoxide. mdpi.com The mixture is subjected to microwave irradiation at temperatures between 125–135 °C. mdpi.com This method significantly reduces reaction times compared to conventional heating and often leads to higher product yields. mdpi.com For example, the synthesis of various 4-substituted oxazolidin-2-ones demonstrated improved yields and dramatically shorter reaction times under microwave irradiation. mdpi.commdpi.com The uniform and specific heating provided by microwaves can increase reaction reproducibility and is considered an environmentally friendly approach. nih.gov

| 4-Substituted Oxazolidin-2-one | Conventional Method Yield (%) | Microwave Method Yield (%) |

| (S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one | 78 | 90 |

| (S)-4-Phenyl-1,3-oxazolidin-2-one | 80 | 92 |

| (S)-4-Isopropyl-1,3-oxazolidin-2-one | 75 | 88 |

| (1S,2R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one | 85 | 93 |

Table 2: Comparison of yields for the synthesis of 4-substituted oxazolidin-2-ones using conventional vs. microwave-assisted methods. mdpi.com

Performing reactions under solvent-free conditions offers significant environmental and economic advantages, including reduced waste and simplified purification processes. scirp.org For the synthesis of related heterocyclic structures, solvent-free conditions have been shown to provide high conversion rates, shorten reaction times, and minimize the formation of degradation byproducts. lookchem.com For instance, the 1,3-dipolar cycloaddition of N-vinyloxazolidin-2-one with nitrones proceeds with high efficiency under solvent-free conditions. lookchem.com Similarly, the one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones via condensation of thiourea, chloroacetic acid, and an aldehyde under microwave irradiation without a solvent has been reported to be highly effective. nih.gov

The transition from laboratory-scale synthesis to multi-gram production is a critical step for the practical application of this compound. Optimization for larger scales often involves adjusting reaction parameters to maintain yield and purity. An iron-catalyzed carbohydroxylation reaction of vinyl pyrrolidinone, a structurally related compound, was successfully scaled up to the gram scale, yielding 1.14 g (73% yield) of the product, demonstrating the robustness of the protocol. nih.govacs.org Efficient and practical gram-scale preparations of various oxazolidinones have been achieved, indicating the feasibility of producing these compounds in larger quantities. organic-chemistry.org These scaled-up syntheses are crucial for making these versatile intermediates readily available for further use in pharmaceutical and materials science research. lookchem.com

Influence of Protecting Groups and Substrate Architecture on Synthesis

The N-protecting group on the precursor amino alcohol is a key determinant in annulation reactions. researchgate.net As previously noted, the use of an N-Cbz group on a 1,2-amino alcohol directs the reaction with a vinylsulfonium salt towards the formation of N-vinyloxazolidinones. bris.ac.ukresearchgate.net In contrast, employing other protecting groups like tosyl (Ts) or sulfinamide groups under similar conditions leads to the formation of morpholines instead. researchgate.net This divergence highlights the protecting group's role in influencing the nucleophilicity and reaction pathway of the intermediate. researchgate.net

Chemical Transformations and Reactivity of 4 Vinyloxazolidin 2 One

Reactivity at the Vinyl Moiety

The vinyl group attached to the C4 position of the oxazolidinone ring is an active site for various addition and coupling reactions, often proceeding with high stereocontrol influenced by the chiral scaffold.

Palladium-catalyzed decarboxylative allylation of 4-vinyloxazolidin-2-ones provides an efficient route to highly functionalized allylic amines. rsc.orgrsc.org This transformation involves the reaction of vinyloxazolidin-2-ones with nucleophiles, leading to the formation of a new carbon-heteroatom or carbon-carbon bond.

A notable application of this methodology is the reaction with sodium sulfinates, which act as nucleophiles to forge a new carbon-sulfur bond. rsc.orgrsc.org This process typically utilizes a palladium catalyst system generated from a precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a diphosphine ligand, such as 1,5-bis(diphenylphosphino)pentane (B1273038) (dpppe). rsc.org The reaction demonstrates high levels of regio- and stereoselectivity, predominantly furnishing (Z)-allylic amines bearing a sulfonyl group. rsc.orgrsc.org Mechanistic studies and DFT calculations suggest that the observed Z-selectivity arises from the formation of a palladacycle intermediate, which is directed by chelation between the palladium catalyst and the nitrogen atom of the oxazolidinone ring. rsc.orgresearchgate.net

This method is robust, with a broad substrate scope that allows for the synthesis of numerous representative allylic amines. rsc.org The resulting allylic sulfones are valuable synthetic intermediates due to their diverse reactivity in subsequent transformations. rsc.org The utility of this protocol has been demonstrated through gram-scale synthesis and further chemical modifications of the products. rsc.org

Table 1: Palladium-Catalyzed Decarboxylative Allylation of Vinyloxazolidin-2-ones with Sodium Sulfinates rsc.orgrsc.org

| Catalyst System | Nucleophile | Product Type | Selectivity | Mechanistic Insight |

| Pd(OAc)₂ / dpppe | Sodium Sulfinates | (Z)-allylic amines with sulfonyl groups | High regio- and stereoselectivity | Z-selectivity from Pd-N chelation |

The stereoselective synthesis of 4-vinyloxazolidin-2-ones can be achieved through the addition of vinyl Grignard reagents to α-amino aldehydes, such as derivatives of Garner's aldehyde. nih.govnih.gov The stereochemical outcome of this addition is highly dependent on the nature of the nitrogen-protecting group on the aldehyde, which exerts a significant stereo-directing effect. nih.govresearchgate.net

When the well-known N-Boc protected Garner's aldehyde is used, the vinyl Grignard addition often results in poor selectivity. nih.govresearchgate.net In contrast, employing an N-toluenesulfonamide (N-tosyl) derivative of Garner's aldehyde leads to a dramatic increase in diastereoselectivity, favoring the anti-adduct. nih.govnih.gov For instance, the vinyl Grignard addition to the N-tosyl Garner's aldehyde analogue has been reported to yield an 8.5:1 anti/syn diastereomeric ratio. nih.govnih.govresearchgate.net This enhanced selectivity is attributed to the stereodirecting influence of the N-toluenesulfonamide group. nih.gov This approach provides a highly efficient route to synthetic equivalents of β-vinylserine. nih.govnih.govthieme-connect.com

The resulting amino alcohol from the Grignard addition can then undergo intramolecular cyclization to form the desired 4-vinyloxazolidin-2-one structure. nih.govresearchgate.net This strategy is valuable as both vinyloxazolidinones and their precursor 2-aminopent-4-en-1,3-diols are versatile intermediates for preparing natural products and medicinal targets. nih.govthieme-connect.com

Table 2: Effect of N-Protecting Group on Diastereoselectivity of Vinyl Grignard Addition nih.govnih.govresearchgate.net

| Aldehyde Substrate | N-Protecting Group | Major Diastereomer | Diastereomeric Ratio (anti:syn) |

| Garner's Aldehyde Analogue | N-Tosyl (Ts) | anti | 8.5:1 |

| Garner's Aldehyde | N-Boc | - | Poor selectivity (e.g., 1:2) |

Organocopper reagents are employed in stereoselective reactions with derivatives of this compound to synthesize biologically important compounds like vinylglycine derivatives. rsc.org The reaction involves homochiral 4-methoxycarbonyl-5-vinyloxazolidin-2-ones, which can be prepared from amino acids such as (R)-serine. rsc.org

The stereochemistry of the starting oxazolidinone and the type of organocopper reagent used are crucial for determining the configuration of the final product. rsc.org For example, reacting a 4,5-trans-oxazolidin-2-one derivative with 'higher order' cyanocuprate–BF₃ reagents or trialkylzincates in the presence of cuprous cyanide primarily yields (E)-vinylglycines. rsc.org Conversely, using a 4,5-cis-oxazolidin-2-one substrate under similar conditions affords only the (E)-vinylglycine products. rsc.org

Organocopper reagents, such as lithium dialkylcuprates (Gilman reagents), are known for their ability to perform 1,4-conjugate additions to α,β-unsaturated systems, which is the operative pathway in these transformations. wikipedia.orgucalgary.ca The addition of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can enhance the rate and yield of these reactions. wikipedia.org

Reactivity at the Oxazolidinone Ring System

The oxazolidinone ring itself is a site for functionalization, primarily through N-substitution or ring-opening reactions, which leverage the inherent chirality of the molecule to influence subsequent synthetic steps.

The nitrogen atom of the oxazolidinone ring can be substituted with various groups, a common strategy when using the oxazolidinone as a chiral auxiliary. ambeed.comresearchgate.netresearchgate.net The substituent at the C4 position (and C5, if present) creates a chiral environment that directs the stereochemical outcome of reactions involving the N-acyl group. researchgate.net

In the context of vinyloxazolidinones, N-substitution plays a critical role in controlling diastereoselectivity in subsequent reactions at the vinyl moiety. For example, in iron-catalyzed dicarbofunctionalization reactions, the choice of substituent on the nitrogen atom significantly impacts the diastereomeric ratio of the product. acs.orgnih.gov Screening of various N-substituted 3-vinyloxazolidin-2-ones revealed that an N-benzyl group provided the highest diastereoselectivity (dr 1:19), while other groups like phenyl or tert-butyl gave inferior results. acs.orgnih.gov

The N-substitution itself can be accomplished under standard conditions. For instance, an N-para-nosyl group can be introduced using sodium hydride in THF. thieme-connect.com These N-substituted chiral vinyloxazolidinones serve as effective radical lynchpins, enabling highly diastereoselective C(sp²)-C(sp³) bond formation in three-component cross-coupling reactions. acs.org

The oxazolidinone ring can be opened to reveal functional groups, most commonly resulting in a 1,2-amino alcohol or its derivatives. This transformation is a key step in cleaving the chiral auxiliary after it has served its purpose in directing stereoselective reactions. ambeed.com The synthesis of 4-vinyloxazolidin-2-ones from α-amino aldehydes often involves a final ring-closing step, and the reverse of this process constitutes a ring-opening functionalization. nih.govresearchgate.net

Ring-opening can be achieved through various methods, including hydrolysis under acidic or basic conditions, which cleaves the carbamate (B1207046) to yield the corresponding amino alcohol. ambeed.com Nucleophiles such as amines can also be used to open the ring. ambeed.com In one synthetic strategy, the N-acyl oxazolidinone fragment itself acts as an internal nucleophile in the ring-opening of a cyclopropyl-aldol intermediate in the presence of mercuric ions, leading to highly functionalized δ-lactones. bath.ac.uk

Furthermore, novel synthetic routes can form the oxazolidinone ring via the ring-opening of other heterocycles. For example, enantiomerically pure 2-functionalized aziridines can be transformed in one pot to the corresponding 5-functionalized oxazolidin-2-ones. bioorg.org This process proceeds with retention of configuration via regioselective ring-opening of an activated aziridinium (B1262131) intermediate followed by intramolecular cyclization. bioorg.org Similarly, a palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide can produce 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org

Cycloaddition Reactions of Vinyloxazolidin-2-ones

Cycloaddition reactions are fundamental to the synthetic utility of this compound, providing pathways to form cyclic compounds. The vinyl group acts as a reactive 2π component in these transformations.

In the realm of [3+2] cycloadditions, this compound and its derivatives serve as effective dipolarophiles. These reactions involve the combination of a three-atom dipole with the two-atom vinyl component to generate five-membered heterocyclic rings. For instance, N-vinyloxazolidin-2-one participates in 1,3-dipolar cycloadditions with nitrones to yield isoxazolidine (B1194047) structures. acs.org These reactions can be conducted under solvent-free conditions, which often leads to higher yields and shorter reaction times. acs.org The resulting adducts are valuable intermediates for the synthesis of more complex molecules, such as unsymmetrical aspartate derivatives. acs.org

Research has also explored the use of chiral N-enoyloxazolidinones in highly stereoselective dipolar cycloadditions with nitrile ylides, proceeding without the need for a Lewis acid catalyst to produce cycloadducts in good yields. researchgate.net Furthermore, palladium-catalyzed formal [3+2] cycloadditions of 5-vinyloxazolidin-2-ones with activated alkenes have been developed for the synthesis of highly substituted pyrrolidines. researchgate.net These reactions proceed through a decarboxylative ring-opening mechanism. researchgate.net

The versatility of these cycloaddition pathways is highlighted by their application in the synthesis of biologically relevant scaffolds, such as those found in oxazolidin-4-ones, which can be accessed through an elimination/[3+2] cycloaddition sequence. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.orgorganic-chemistry.org In the context of this compound, the vinyl group acts as a dienophile, reacting with a conjugated diene. sci-hub.se The hetero-Diels-Alder variant, where one or more heteroatoms are part of the diene or dienophile, is particularly significant for synthesizing heterocyclic compounds. wikipedia.org

Enantiopure N-vinyl-2-oxazolidinones have been shown to be efficient chiral dienophiles in inverse-electron demand hetero-Diels-Alder reactions. acs.orgnih.gov When reacted with β,γ-unsaturated α-ketoesters under Lewis acid catalysis, such as with Eu(fod)₃, these reactions proceed with high endo and facial diastereoselectivity. acs.orgnih.gov The stereochemical outcome is controlled by the chirality of the oxazolidinone, with a (4S)-dienophile favoring the formation of a (2S,4S)-adduct. acs.orgnih.gov The resulting cycloadducts can be further transformed into valuable compounds like N-2-deoxyglycosyl-oxazolidinones. acs.orgnih.gov

The scope of these reactions includes the use of various functionalized α,β-unsaturated carbonyl compounds as dienes, leading to the regio- and diastereoselective synthesis of 3,4-dihydro-2H-pyrans. rsc.org The stereoselectivity of these reactions has been rationalized through computational studies of frontier molecular orbital energies. rsc.org

Metal-Catalyzed Cross-Coupling and Functionalization

Metal catalysis has significantly expanded the synthetic utility of this compound, enabling a range of cross-coupling and functionalization reactions that are otherwise difficult to achieve.

Iron, being an abundant and environmentally benign metal, has emerged as a valuable catalyst in organic synthesis. nih.govmdpi.com In the context of this compound, iron catalysis has been instrumental in developing novel cross-coupling reactions. Specifically, chiral vinyl oxazolidinones have been employed as α-amide radical precursors in iron-catalyzed decoupled cross-coupling reactions. nih.govacs.orgacs.orgnih.gov

This methodology facilitates the 1,2-dicarbofunctionalization of the vinyl group, reacting with (fluoro)alkyl halides and (hetero)aryl Grignard reagents to form new C(sp²)–C(sp³) bonds with high diastereoselectivity. nih.govacs.orgacs.orgnih.gov The reaction is believed to proceed through the formation of an α-amide radical, which is then intercepted by an iron-aryl species. nih.govacs.org The choice of ligand, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcpe), has been shown to be crucial for achieving high yields and selectivity. acs.org

| Entry | Chiral Auxiliary (R) | Ligand | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Phenyl | dcpe | - | Inferior |

| 2 | Isopropyl | dcpe | Good | High |

| 3 | tert-Butyl | dcpe | - | Inferior |

| 4 | Benzyl (B1604629) | dcpe | Good | 1:19 |

| 5 | Benzyl | dippe | 69 | - |

| 6 | Benzyl | N-containing bidentate | 25-39 | - |

Copper catalysis provides a pathway for the oxidative amination of alkenes, leading to the formation of valuable nitrogen-containing compounds. nih.govnih.govrsc.org While direct examples involving this compound are less common in the provided search results, the broader context of copper-catalyzed amination of alkenes suggests potential applications. These reactions often involve the generation of a nitrogen-centered radical from an amine precursor, which then adds to the alkene. nih.govepfl.ch The resulting carbon-centered radical can undergo further transformations, including oxidation to form a new double bond. epfl.ch

For instance, intramolecular copper-catalyzed oxidative amination reactions have been developed to synthesize nitrogen heterocycles. nih.gov In some cases, these reactions can be promoted by MnO₂ in the presence of a copper(II) catalyst. nih.gov The mechanism is thought to involve the oxidation of an N-arylsulfonamide to generate an aminyl radical. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to this compound and related structures has enabled a diverse array of transformations. chim.it These include decarboxylative allylations, cycloadditions, and C-H functionalization reactions.

A notable application is the palladium-catalyzed decarboxylative allylation of vinyloxazolidin-2-ones with sodium sulfinates, which stereoselectively produces highly functionalized (Z)-allylic amines. rsc.org The Z-selectivity is attributed to the formation of a palladacycle intermediate through chelation between the palladium catalyst and the nitrogen atom of the oxazolidinone ring. rsc.org

Palladium-catalyzed decarboxylative cycloadditions of vinylethylene carbonates with isocyanates provide an efficient route to 4-substituted-4-vinyloxazolidin-2-ones with high enantioselectivity. nih.gov These reactions utilize a palladium complex generated in situ from [Pd₂(dba)₃]·CHCl₃ and a chiral ligand like (S)-Segphos. nih.gov Similarly, the reaction of vinyloxazolidine-2,4-diones with 2-alkynylphenols and 2-alkynylanilines, catalyzed by palladium, can lead to the divergent synthesis of either 2,3-disubstituted benzofurans and indoles or γ-O/N-substituted α,β-unsaturated amides, depending on the presence of a phosphine (B1218219) ligand. rsc.org

Furthermore, palladium(II)-catalyzed allylic C-H oxidation reactions of N-Boc protected amines have been developed to synthesize anti-vinyl oxazolidinones with excellent diastereoselectivity. nih.govacs.org This method provides regiocomplementary products to those obtained from allylic C-H amination reactions. nih.gov The use of a bis-sulfoxide ligand is critical for the success of these transformations. sigmaaldrich.com

| Reaction Type | Substrates | Catalyst System | Product | Key Features |

|---|---|---|---|---|

| Decarboxylative Allylation | Vinyloxazolidin-2-one, Sodium Sulfinate | Pd(OAc)₂, dpppe | (Z)-Allylic Amine | High regio- and stereoselectivity |

| Decarboxylative Cycloaddition | Vinylethylene Carbonate, Isocyanate | [Pd₂(dba)₃]·CHCl₃, (S)-Segphos | This compound | High enantioselectivity |

| Decarboxylative Reaction | Vinyloxazolidine-2,4-dione, 2-Alkynylphenol/aniline | Pd₂(dba)₃·CHCl₃, Cu(OTf)₂ (± PPh₃) | Benzofuran/Indole or Unsaturated Amide | Divergent synthesis |

| Allylic C-H Oxidation | N-Boc Homoallylic Amine | Pd(II)/bis-sulfoxide/Brønsted acid | anti-Vinyl Oxazolidinone | Excellent diastereoselectivity |

Rhodium-Catalyzed Cyclizations

Rhodium catalysts play a significant role in the cyclization reactions involving this compound and its precursors. These reactions often proceed through complex mechanistic pathways to yield structurally diverse cyclic compounds.

One notable application is the rhodium-catalyzed [4+2+1] cycloaddition of in situ generated ene/yne-ene-allenes and carbon monoxide, which produces challenging seven-membered carbocycles fused with five-membered rings. pku.edu.cn This transformation is initiated by a 1,3-acyloxy migration of ene/yne-ene-propargyl esters to form ene/yne-ene-allenes. This is followed by oxidative cyclization, CO insertion, and reductive elimination to afford the final 5/7 fused ring systems. pku.edu.cn A variety of rhodium catalysts, including [Rh(COD)Cl]₂, [Rh(COE)₂Cl]₂, and [Rh(CO)₂Cl]₂, have proven effective, with dichloroethane (DCE) being the preferred solvent. pku.edu.cn The reaction demonstrates good functional group tolerance, with substrates having C, O, and NTs tethers participating effectively. pku.edu.cn

A quantum chemical study has provided a deeper understanding of the [4+2+1] reaction mechanism, highlighting four key steps: 1,3-acyloxy migration (the rate-determining step), oxidative cyclization, CO migratory insertion, and reductive elimination. pku.edu.cn The allene (B1206475) moiety is crucial as it provides additional coordination to the rhodium center in the final step of the catalytic cycle. pku.edu.cn

Furthermore, rhodium catalysis is employed in the arylative and alkenylative cyclization of 1,5-enynes. sioc.ac.cn This reaction proceeds through a novel mechanism involving a metal vinylidene-mediated geminal carbometalation of alkynes. sioc.ac.cn The catalytic cycle is initiated by the transmetalation of a rhodium precatalyst with an organoboronic acid to generate a [Rh]-R complex. sioc.ac.cn This is followed by the formation of a rhodium vinylidene, migration of the R group, and subsequent addition to the pendent enone. sioc.ac.cn The optimal catalyst system for this transformation was found to be [Rh(OH)(COD)]₂ with triethylamine (B128534) (TEA) in methanol. sioc.ac.cn

The following table summarizes the conditions and outcomes of selected rhodium-catalyzed cyclizations:

| Catalyst System | Substrate Type | Product | Key Features |

| [Rh(COD)Cl]₂ / DCE | Ene/yne-ene-propargyl esters | 5/7 Fused carbocycles | [4+2+1] cycloaddition, in situ allene formation |

| [Rh(OH)(COD)]₂ / TEA / MeOH | 1,5-Enynes and organoboronic acids | 1-Substituted cyclopentenes | Geminal carbometalation, vinylidene intermediate |

Radical Reactions and Mechanistic Probes

This compound and its derivatives are effective substrates in radical reactions, enabling the formation of complex molecular architectures. These reactions often involve the generation of radical intermediates that undergo subsequent transformations to yield the desired products.

A significant advancement in this area is the highly diastereoselective bisphosphine-iron-catalyzed radical cross-coupling reaction. This method facilitates the 1,2-dicarbofunctionalization of chiral vinyl oxazolidinones with a variety of (fluoro)alkyl halides and aryl Grignard reagents. acs.org Mechanistic studies suggest that the reaction proceeds through radical translocation to form an α-amide radical. This radical is then intercepted by a monoaryl bisphosphine-iron species, leading to a diastereoselective carbon-carbon bond formation. acs.org The combination of iron(III) chloride with the ligand 1,2-bis(dicyclohexylphosphino)ethane (dcpe) has been identified as a highly effective catalytic system. acs.org

The versatility of this methodology is demonstrated by its compatibility with a broad range of fluoroalkyl bromides, including those with fluoroalkyl-rich chains, extended alkyls, aryl and aryl ether functionalities, and protected aldehydes. acs.org

Mechanistic probes have been crucial in elucidating the pathways of these radical reactions. For instance, the use of a tetrafluoroalkyl halide with a pendent alkene as a "radical trap" led to the formation of a cyclic compound, confirming the generation of a radical intermediate. acs.org This, along with other evidence, supports a plausible mechanism involving a halogen-atom abstraction by an Fe(I) species to form a carbon radical and an Fe(II) species. acs.org

The table below outlines key aspects of the iron-catalyzed radical cross-coupling:

| Catalyst/Ligand | Radical Precursor | Grignard Reagent | Product Type | Diastereomeric Ratio (dr) |

| FeCl₃ / dcpe | (Fluoro)alkyl halides | Aryl Grignard reagents | 1,2-Dicarbofunctionalized oxazolidinones | High (e.g., 1:19) |

Radical reactions are a fundamental class of transformations in organic chemistry, often proceeding via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org Common radical initiators like AIBN are used to start the chain process. libretexts.org

Intramolecular Hydroamidation and other Cyclization Reactions

Intramolecular hydroamidation and other related cyclization reactions of substrates leading to this compound and its analogs represent an efficient strategy for constructing these heterocyclic systems.

One approach involves the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidative cyclization of vinyl oxazolidinones. nih.gov In this process, vinyl oxazolidinones react with DDQ to form α,β-unsaturated acyliminium ions. Appended nucleophiles can then undergo a 1,4-addition reaction with these electrophilic intermediates to form cyclic vinyl oxazolidinones with good diastereocontrol. nih.gov This method highlights a novel approach to increasing molecular complexity through oxidative carbon-hydrogen bond functionalization. nih.gov The reaction is believed to proceed through the formation of a radical cation followed by hydrogen atom abstraction. nih.gov

Palladium catalysis has also been effectively utilized in the intramolecular cyclization of allenes. For instance, the coupling and subsequent cyclization of allenic β-oxo esters with allyl bromides using a palladium(0) catalyst yields 2,3-dihydrofurans via a 5-exo cyclization. thieme-connect.de Mechanistically, the palladium catalyst reacts with the allyl halide to form a π-allyl complex, which then complexes to the allene. Attack of the enolate oxygen onto the allene forms the heterocycle and a vinylpalladium species, which upon reductive elimination, yields the final product and regenerates the active catalyst. thieme-connect.de

Furthermore, silver-catalyzed intramolecular cyclizations of allenyl carbamates provide a route to 4-vinyloxazolidin-2-ones. thieme-connect.de The presence of an electron-withdrawing group on the carbamate nitrogen is typically required. The reaction proceeds via the addition of the nitrogen to the proximal allene carbon. thieme-connect.de

A catalytic asymmetric synthesis of 4-vinyloxazolidin-2-ones has been developed using ferrocenyloxazoline palladacycles (FOP trifluoroacetate (B77799) catalysts). researchgate.net In this method, prochiral (Z)-4-acetoxy-2-buten-1-ols are condensed with an arylsulfonyl isocyanate, and the resulting allylic N-arylsulfonylcarbamates cyclize in situ in the presence of the palladium catalyst to yield the product with high enantiomeric excess. researchgate.net

The following table provides a summary of various cyclization strategies:

| Catalyst/Reagent | Substrate | Reaction Type | Product |

| DDQ | Vinyl oxazolidinone with appended nucleophile | Oxidative Cyclization | Cyclic vinyl oxazolidinone |

| Pd(0) | Allenic β-oxo ester and allyl bromide | Coupling/Cyclization | 2,3-Dihydrofuran |

| Ag(I) catalyst | Allenyl carbamate | Intramolecular Cyclization | This compound |

| Ferrocenyloxazoline palladacycle | Allylic N-arylsulfonylcarbamate | Asymmetric Intramolecular Aminopalladation | Enantioenriched this compound |

Applications of 4 Vinyloxazolidin 2 One in Asymmetric Synthesis

Role as Chiral Auxiliaries in Stereocontrolled Reactions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.orgwikipedia.org 4-Vinyloxazolidin-2-one and its derivatives have proven to be effective chiral auxiliaries, particularly in reactions involving enolates. The oxazolidinone ring system provides a sterically demanding environment that biases the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other. wikipedia.org

Evans' Type Asymmetric Induction

The pioneering work of David A. Evans demonstrated the power of oxazolidinone-based chiral auxiliaries in asymmetric synthesis. wikipedia.orgwikipedia.org This strategy, often referred to as Evans' type asymmetric induction, relies on the attachment of an acyl group to the nitrogen of the oxazolidinone. Deprotonation of the α-carbon of this N-acyl oxazolidinone generates a conformationally rigid (Z)-enolate, which is chelated to a Lewis acid. wikipedia.orgwilliams.edu The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This results in a highly diastereoselective carbon-carbon bond formation. wikipedia.orgwilliams.edu While the classic Evans auxiliaries are substituted at the 4 and 5 positions with groups like benzyl (B1604629) or isopropyl, the principles of stereocontrol are applicable to derivatives like this compound. wikipedia.org

Stereoselective Alkylation and Acylation Reactions

The N-acylated derivatives of this compound can undergo highly diastereoselective alkylation reactions. wikipedia.orgresearchgate.net After formation of the (Z)-enolate through deprotonation with a strong base like lithium diisopropylamide or sodium bis(trimethylsilyl)amide, the introduction of an alkyl halide leads to the formation of a new stereocenter with a high degree of control. wikipedia.orgwilliams.edu The stereochemical outcome is dictated by the steric hindrance of the oxazolidinone auxiliary, which directs the alkylating agent to the less hindered face of the enolate. williams.edu This methodology has been successfully applied to the synthesis of a variety of chiral carboxylic acid derivatives after cleavage of the auxiliary. williams.edu

Similarly, acylation reactions can be performed with high diastereoselectivity. The acylation of the oxazolidinone auxiliary itself can be achieved using methods like treatment with an acid chloride after deprotonation with n-butyllithium, or by using an anhydride (B1165640) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). williams.edu

Diastereoselective Aldol (B89426) Reactions

The Evans aldol reaction is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products. nih.govresearchgate.netalfa-chemistry.com N-Acyl-4-vinyloxazolidin-2-ones can be employed in these reactions to generate syn-aldol products with high diastereoselectivity. alfa-chemistry.combath.ac.uk The reaction proceeds through a Zimmerman-Traxler-like six-membered ring transition state, where a boron enolate of the N-acyl oxazolidinone reacts with an aldehyde. alfa-chemistry.com The stereochemistry of the newly formed stereocenters is controlled by the chiral auxiliary. alfa-chemistry.combath.ac.uk

A typical procedure involves the formation of a boron enolate using a Lewis acid such as dibutylboron triflate in the presence of a tertiary amine base. wikipedia.org This enolate then reacts with an aldehyde to furnish the desired aldol adduct. The auxiliary can then be cleaved to reveal the chiral β-hydroxy acid or other derivatives. bath.ac.uk

| Reactant 1 | Reactant 2 | Lewis Acid/Base | Product Type | Diastereoselectivity |

| N-Propionyl oxazolidinone | Allyl iodide | Sodium bis(trimethylsilyl)amide | Alkylated product | 98:2 |

| N-Acyl oxazolidinone | Aldehyde | Dibutylboron triflate/Diisopropylethylamine | Syn-aldol adduct | High |

Conjugate Additions

Conjugate addition, or 1,4-addition, is a powerful method for forming carbon-carbon bonds. libretexts.org Chiral oxazolidinones, including derivatives of this compound, can be used to control the stereochemistry of these reactions. researchgate.net The N-enoyl derivatives of these auxiliaries can act as Michael acceptors, reacting with nucleophiles such as organocuprates (Gilman reagents) or thiols. libretexts.org The chiral auxiliary directs the approach of the nucleophile, leading to the formation of a new stereocenter at the β-position with high diastereoselectivity. nih.gov This strategy provides access to enantiomerically enriched compounds with a 1,4-dicarbonyl or related functionality.

Building Blocks for Complex Molecular Architectures

Beyond its role as a chiral auxiliary that is later removed, this compound can also serve as a chiral building block, where its atoms are incorporated into the final product.

Synthesis of Vinylglycine Derivatives and Analogs

Derivatives of this compound have been instrumental in the stereoselective synthesis of vinylglycines, which are β,γ-unsaturated α-amino acids of significant biological and synthetic interest. rsc.orgrsc.orgpsu.edu For instance, homochiral 4-methoxycarbonyl-5-vinyloxazolidin-2-ones can react with organocopper reagents in an SN2' fashion. psu.edu This reaction opens the oxazolidin-2-one ring and generates vinylglycine derivatives. psu.edu The stereochemical outcome of this reaction can be controlled by the stereochemistry of the starting oxazolidinone. For example, the 4,5-trans-oxazolidin-2-one derivative primarily yields (E)-vinylglycines upon treatment with higher-order cyanocuprate-BF₃ reagents. rsc.orgrsc.orgpsu.edu In contrast, the corresponding 4,5-cis-oxazolidin-2-one affords exclusively the desired (E)-vinylglycines. rsc.orgrsc.orgpsu.edu This approach avoids common issues such as double bond isomerization and racemization. psu.edu

Furthermore, a highly efficient synthesis of a β-vinylserine synthetic equivalent has been achieved through the anti-diastereoselective vinyl Grignard addition to an N-tosyl analog of Garner's aldehyde, which can be cyclized to form a (4S,5S)-5-vinyloxazolidin-2-one-4-carboxylate derivative. d-nb.infonih.gov This intermediate serves as a valuable precursor for various vinylglycine analogs. d-nb.infonih.gov

| Starting Material | Reagent | Product | Key Feature |

| (4R,5S)-4-Methoxycarbonyl-5-vinyloxazolidin-2-one | Higher-order cyanocuprate-BF₃ | (E)-Vinylglycine derivative | Major product |

| (4S,5S)-4-Methoxycarbonyl-5-vinyloxazolidin-2-one | Higher-order cyanocuprate-BF₃ | (E)-Vinylglycine derivative | Exclusive product |

| N-Tosyl analog of Garner's aldehyde | Vinyl Grignard reagent | (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate | High anti-diastereoselectivity (8.5:1) |

Construction of Sphingolipid Scaffolds

Sphingolipids are a class of lipids that play crucial roles in signal transduction and as structural components of cell membranes. doi.org The unique 2-amino-1,3-diol core of the sphingolipid framework is a challenging synthetic target. This compound derivatives have emerged as effective precursors for constructing this essential scaffold.

A stereoselective approach has been developed for the synthesis of quaternary 2-vinyl analogs of sphingosine (B13886). ub.edu This method utilizes a dicyclohexylborane-mediated addition of an allene (B1206475) to an aldehyde, which produces a protected 2-amino-2-vinyl-1,3-diol as a single diastereomer. ub.edu This intermediate can then be transformed into the desired sphingosine analogs. ub.edu The introduction of a 2-amino-2-vinyl-1,3-diol core into the sphingolipid structure is an attractive modification for creating new modulators of sphingolipid metabolism. ub.edu

Furthermore, the olefin cross-metathesis strategy has proven versatile for synthesizing various sphingolipid analogues. doi.org In this approach, a derivative such as (5R)-vinyloxazolidin-(4S)-yl]ethylphosphonate is reacted with a long-chain alkene like 1-pentadecene (B78149) in the presence of a Grubbs catalyst to assemble the characteristic aliphatic chain of sphingolipids. doi.org This methodology has been successfully used to create sphingomyelin (B164518) analogues where the phosphate (B84403) oxygen is replaced by methylene (B1212753) (CH2), aza (NH), or sulfur (S) groups, which are valuable tools for studying the role of sphingomyelin in lipid rafts. doi.org

Table 1: Selected Reactions in Sphingolipid Scaffold Synthesis Data for this table is synthesized from multiple sources describing general synthetic strategies.

| Precursor | Key Reagent(s) | Reaction Type | Resulting Scaffold | Reference(s) |

|---|---|---|---|---|

| (E)-2-Tridecenal & Allene 1 | Dicyclohexylborane | Allene Addition | Quaternary 2-vinyl sphingosine | ub.edu |

| (5R)-Vinyloxazolidin derivative | 1-Pentadecene, Grubbs Catalyst | Olefin Cross-Metathesis | Sphingomyelin Methylene Analogue | doi.org |

| (R)-4-(Hydroxymethyl)-4-methyloxazolidin-2-one | Phosphonium salt 9 | Asymmetric Amination | S1P Receptor Agonist Core | nih.gov |

Total Synthesis of Natural Products and their Analogs (e.g., Deoxymannojirimycin, Kainic Acid)

The stereochemical information embedded in this compound and its derivatives makes it a powerful tool for the total synthesis of complex natural products.

Deoxymannojirimycin (DMJ) , a potent glycosidase inhibitor, has been synthesized using a strategy involving a 5-vinyloxazolidin-2-one derived from D-serine. researchgate.netlookchem.com A key step in this synthesis is the palladium-catalyzed decarboxylative carbonylation of the serine-derived 5-vinyloxazolidin-2-one. researchgate.net This reaction forms a dihydropyridone intermediate, which is then converted through several steps, including stereocontrolled hydroboration/oxidation, into deoxymannojirimycin. researchgate.netnih.gov This approach highlights the utility of the vinyloxazolidinone core in building complex piperidine (B6355638) alkaloids and their analogues. nih.gov

Kainic acid , a neuroexcitatory amino acid, has been the target of numerous synthetic efforts. An approach towards its synthesis involves using an oxazolidinone precursor derived from trans-4-hydroxy-L-proline. figshare.com The diastereofacial selectivity of this oxazolidinone allows for a highly controlled 1,3-dipolar cycloaddition, yielding a single tricyclic diastereomer. figshare.com This key intermediate sets the stereochemistry required for the final kainic acid structure. figshare.com Another strategy employs a derivative, (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate, as a β-vinylserine synthetic equivalent, showcasing the versatility of this scaffold in constructing the pyrrolidine (B122466) core of kainic acid. baranlab.orgresearchgate.net

Design and Preparation of Peptidomimetics and Foldamers

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.govuminho.pt Foldamers are sequence-specific oligomers, similar to peptides, that adopt well-defined three-dimensional structures. nih.gov The oxazolidin-2-one ring has been identified as a valuable building block in the design and preparation of these complex molecules. researchgate.net

The rigid conformation of the oxazolidin-2-one nucleus can be exploited to introduce specific structural constraints into a peptide backbone. researchgate.net This helps to lock the molecule into a desired bioactive conformation. For instance, incorporating an oxazolidin-2-one ring can create a scaffold that mimics a β-turn in a peptide, a common secondary structure motif crucial for biological recognition. nih.gov By replacing a standard peptide bond with a more complex structure containing the oxazolidinone ring, chemists can create novel foldamers with predictable and stable helical or turn structures. nih.govunipd.it These synthetic oligomers provide templates for arranging functional groups in precise geometrical patterns, making them attractive for developing molecules that can bind to proteins, nucleic acids, or other biological targets. nih.gov

Diastereoselective Dicarbofunctionalization of Alkenes

The dicarbofunctionalization of alkenes, where two new carbon-based groups are added across the double bond in a single step, is a powerful strategy for rapidly increasing molecular complexity. nih.govrsc.org Chiral vinyloxazolidinones have been shown to be highly effective substrates for the diastereoselective 1,2-dicarbofunctionalization of alkenes. nih.govacs.org

A highly diastereoselective iron-catalyzed three-component cross-coupling reaction has been developed using chiral vinyloxazolidinones. nih.govacs.org This method couples the vinyloxazolidinone with (fluoro)alkyl halides and aryl Grignard reagents. acs.org The reaction proceeds with high levels of stereocontrol, with the chiral oxazolidinone auxiliary directing the approach of the incoming reagents. For example, using 4-benzyl-3-vinyloxazolidin-2-one as the chiral substrate can lead to the desired product with a high diastereomeric ratio (dr) and in good yield. nih.govacs.org Mechanistic studies suggest the reaction involves radical translocation to form an α-amide radical, which is then intercepted by an iron complex to achieve the highly diastereoselective carbon-carbon bond formation. acs.org

Table 2: Iron-Catalyzed Diastereoselective Dicarbofunctionalization of a Chiral Vinyl Oxazolidinone Data derived from a study on Fe-Catalyzed Decoupled Cross-Couplings. acs.org

| Chiral Auxiliary Substituent (on Oxazolidinone) | Diastereomeric Ratio (dr) | Isolated Yield | Reference |

|---|---|---|---|

| Phenyl | 1:2 | 30% | acs.org |

| 4-Methylphenyl | 1:12 | 70% | acs.org |

| Benzyl | 1:19 | 75% | acs.org |

| t-Butyl | 1:1.5 | 35% | acs.org |

Computational and Mechanistic Investigations of 4 Vinyloxazolidin 2 One Reactivity

Elucidation of Reaction Mechanisms and Transition States

The mechanism of a chemical reaction describes the sequence of elementary steps by which reactants are converted into products, including the characterization of any transient intermediates and high-energy transition states. libretexts.orgopentextbc.calibretexts.org For reactions involving 4-vinyloxazolidin-2-one derivatives, mechanistic studies have been pivotal in understanding and optimizing complex transformations.

Further mechanistic insights come from control experiments. For instance, in the iron-catalyzed cross-coupling, it was confirmed that both the iron precatalyst and the phosphine (B1218219) ligand are essential for the transformation to proceed efficiently. acs.orgnih.gov The transient species that exist at the highest energy points along the reaction coordinate are known as transition states; they are fleeting structures where bonds are simultaneously being formed and broken. libretexts.org While these states are difficult to detect directly, computational studies can model their structures and energies to explain the observed reactivity and selectivity. libretexts.org

Alternative reaction pathways have also been explored for synthesizing the oxazolidinone core. A Palladium-catalyzed carbonylation method, for example, involves the reaction of organic azides with 2-vinyloxiranes under a carbon monoxide atmosphere. The proposed mechanism involves the insertion of CO into a Palladium-Nitrogen bond, followed by a cyclization step to form the oxazolidinone ring. Another approach is the pyrolysis of N-(1-hydroxyalkyl)-2-oxazolidinones, which proceeds through thermal decomposition to yield the desired vinyl oxazolidinone. Each of these distinct methods operates via a unique mechanistic pathway, involving different intermediates and transition states.

Quantum Chemical Studies on Stereoselectivity (e.g., Felkin-Anh Models, LUMO Energy Analysis)

Quantum chemical calculations are a powerful tool for predicting and rationalizing the stereoselectivity of chemical reactions. rsc.orgmdpi.com These computational methods can model the electronic structure of molecules and transition states, providing quantitative data to explain why one stereoisomer is formed preferentially over another. mdpi.com

In the context of synthesizing precursors to vinyl oxazolidinones, quantum chemical studies have been instrumental. For example, in the synthesis of a β-vinylserine synthetic equivalent, a key step involves the vinyl Grignard addition to an N-tosyl analogue of Garner's aldehyde. d-nb.infonih.gov The reaction displays high anti-diastereoselectivity. d-nb.infonih.gov To understand this outcome, Density Functional Theory (DFT) calculations were performed to analyze the energies of the two competing Felkin-Anh transition states. d-nb.info

The analysis focused on the Lowest Unoccupied Molecular Orbital (LUMO) of the two most stable ground-state conformations of the N-tosyl aldehyde. The LUMO energy indicates the propensity of a molecule to accept electrons from a nucleophile. The calculations revealed that the LUMO of the conformation leading to the anti-product (9b) is significantly lower in energy than the LUMO of the conformation leading to the syn-product (9a). d-nb.info This energy difference predicts that nucleophilic attack is more favorable on conformation 9b, resulting in the observed anti-diastereoselectivity. d-nb.info

| Substrate Type | Felkin-Anh Conformer (leads to) | LUMO Energy Difference (kcal/mol) | Predicted Selectivity | Reference |

|---|---|---|---|---|

| N-Tosyl | anti-product (9b) vs syn-product (9a) | 3.46 | High anti-selectivity | d-nb.info |

| N-Boc | anti-product vs syn-product | 2.77 | Lower stereoselectivity | d-nb.info |

This analysis highlights how quantum chemical methods like LUMO energy analysis can provide a rational basis for the observed stereochemical outcomes, moving beyond qualitative models. d-nb.info

Stereochemical Models for Rational Reaction Design

The insights gained from mechanistic and computational studies are crucial for building robust stereochemical models. These models serve as predictive tools for rational reaction design, allowing chemists to select substrates and conditions that favor the formation of a desired stereoisomer. acs.org

In the highly diastereoselective iron-catalyzed dicarbofunctionalization of chiral vinyl oxazolidinones, experimental and computational studies were explicitly used to build a stereochemical model. acs.orgresearchgate.net This model helps to elucidate the origin of stereoinduction, providing a framework for predicting the outcomes of related reactions and designing new, highly selective transformations. acs.org The model would account for the specific geometry of the chiral auxiliary on the this compound, the structure of the phosphine ligand, and the nature of the interacting radical and organometallic species in the key bond-forming step.

The choice of protecting group on the oxazolidinone precursor can also be a critical design element. In the vinyl Grignard addition to an analogue of Garner's aldehyde, the use of an N-tosylamide was shown to be a highly effective stereodirecting group, leading to significantly higher anti-selectivity compared to the more common N-Boc protecting group. d-nb.infonih.gov This finding establishes a clear principle for rational design: for this specific transformation, the N-tosyl group is superior for achieving high diastereoselectivity. d-nb.info By understanding these directing effects, chemists can rationally design synthetic routes to access specific stereoisomers of functionalized oxazolidinones.

Spectroscopic Analysis in Mechanistic Studies (e.g., NMR for diastereomeric ratio)

Spectroscopic techniques are indispensable for probing reaction mechanisms and quantifying the outcomes of stereoselective reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for determining the ratio of diastereomers produced in a reaction. researchgate.net

In the development of reactions involving this compound and its derivatives, crude ¹H NMR spectroscopy is routinely used to determine the diastereomeric ratio (d.r.) of the product mixture. acs.orgnih.govsemanticscholar.org This is achieved by integrating the signals corresponding to protons that are in chemically distinct environments in each diastereomer. researchgate.netresearchgate.net For accurate quantification, it is important to select signals that are well-resolved and to ensure the nuclei are fully relaxed, which is generally the case for ¹H NMR. researchgate.net

For example, during the optimization of the iron-catalyzed cross-coupling, various chiral substituents on the oxazolidinone ring were screened. acs.orgnih.gov The use of a 4-benzyl-3-vinyloxazolidin-2-one substrate resulted in the highest diastereomeric ratio of 1:19, a value determined directly from the crude ¹H NMR spectrum. acs.orgnih.gov Similarly, in a palladium-catalyzed allylic C-H oxidation to form substituted 5-vinyloxazolidin-2-ones, ¹H NMR was used to establish the diastereomeric ratios, which varied depending on the substrate structure. semanticscholar.org For instance, the reaction to form (±)-4-isopropyl-4-methyl-5-vinyloxazolidin-2-one yielded a 5:1 diastereomeric ratio. semanticscholar.org

| Reaction / Substrate | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Fe-catalyzed cross-coupling / 4-benzyl-3-vinyloxazolidin-2-one | (R)-4d | 1:19 | acs.orgnih.gov |

| Fe-catalyzed cross-coupling / Phenyl-substituted oxazolidinone (4a) | 4a | 1:1.7 | nih.gov |

| Fe-catalyzed cross-coupling / tBu-substituted oxazolidinone (4c) | 4c | 1:1.5 | nih.gov |

| Pd(II)-catalyzed C-H oxidation / Substrate 2o | (±)-4-isopropyl-4-methyl-5-vinyloxazolidin-2-one (3o) | 5:1 | semanticscholar.org |

| Pd(II)-catalyzed C-H oxidation / Substrate 2p | (±)-(4R,5R)-4-(4-methoxybenzyl)-4-methyl-5-vinyloxazolidin-2-one (3p) | 4:1 | semanticscholar.org |

This direct analytical evidence is crucial for validating the success of stereochemical models and for the practical development of stereoselective reactions. researchgate.net

Derivatization and Structural Diversity of 4 Vinyloxazolidin 2 One Analogs

Synthesis of Substituted 4-Vinyloxazolidin-2-ones

The synthesis of substituted 4-vinyloxazolidin-2-ones has been achieved through several innovative catalytic and stereoselective methods. These approaches allow for precise control over the stereochemistry and substitution pattern of the final product.

One prominent method involves the catalytic asymmetric intramolecular aminopalladation. nih.gov This process utilizes prochiral (Z)-4-acetoxy-2-buten-1-ols, which are condensed with an arylsulfonyl isocyanate. The resulting allylic N-arylsulfonylcarbamates undergo in-situ cyclization catalyzed by ferrocenyloxazoline palladacycle (FOP) catalysts to yield 4-vinyloxazolidin-2-ones in high yields (89-99% enantiomeric excess, ee). nih.govresearchgate.net

An alternative strategy provides access to both enantiomers of 4-vinyl oxazolidin-2-one from a single, inexpensive starting material, D-isoascorbic acid. nih.gov This method is operationally simple and results in the (S)- and (R)-enantiomers in 44% and 38% yield, respectively, offering a practical alternative to other literature methods. nih.gov

Furthermore, highly functionalized vinyloxazolidinones can be prepared. For instance, a γ-vinylserine synthetic equivalent, methyl (4S,5S)-5-vinyloxazolidin-2-one-4-carboxylate, was synthesized efficiently. d-nb.info This synthesis leverages the stereodirecting effect of an N-toluenesulfonamide group during the anti-diastereoselective vinyl Grignard addition to an N-tosyl analog of Garner's aldehyde, achieving a high diastereomeric ratio (8.5:1). d-nb.info Another novel, one-pot pathway to 5-functionalized oxazolidin-2-ones, including 5-vinyl derivatives, starts from enantiomerically pure 2-substituted aziridines. bioorg.org This reaction proceeds through regioselective aziridine (B145994) ring-opening followed by intramolecular cyclization, preserving the stereoconfiguration at the C-2 position of the aziridine. bioorg.org

| Synthetic Method | Starting Materials | Key Features | Product | Yield/Selectivity |

| Catalytic Asymmetric Aminopalladation nih.govresearchgate.net | (Z)-4-acetoxy-2-buten-1-ols, Arylsulfonyl isocyanate | Pd(II)-catalyzed cyclization using FOP catalysts | 4-Vinyloxazolidin-2-ones | High yield, 89-99% ee |

| Chiral Pool Synthesis nih.gov | D-isoascorbic acid | Access to both (R) and (S) enantiomers from a single precursor | (R)- and (S)-4-Vinyloxazolidin-2-one | 38% and 44% overall yield, respectively |

| Diastereoselective Grignard Addition d-nb.info | N-Tosyl-D-Serinal analog, Vinyl Grignard reagent | N-Tosyl group directs anti-selectivity | (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate | 95% yield, 8.5:1 dr |

| Aziridine Ring-Opening/Cyclization bioorg.org | 2-Substituted N-[(R)-(+)-α-Methylbenzyl]aziridines | One-pot, stereospecific transformation with retention of configuration | 5-Functionalized Oxazolidin-2-ones | High yields |

N-Substituted Vinyl Oxazolidinones

The term "N-substituted vinyl oxazolidinones" primarily refers to the class of compounds where the nitrogen atom of the oxazolidinone ring is substituted with a vinyl group, formally named 3-vinyloxazolidin-2-ones. The synthesis and reactivity of this N-vinyl moiety are central to the utility of these compounds.

A common industrial preparation involves the pyrolysis of N-(1-hydroxyalkyl)-2-oxazolidinones or N-(1-hydrocarbyloxyalkyl)-2-oxazolidinones. google.com This elimination reaction, typically conducted at temperatures between 200°C and 500°C, removes water or an alcohol to form the vinyl group. google.com Another high-yielding synthesis of N-vinyloxazolidinones involves the reaction of N-Cbz protected 1,2-amino alcohols with diphenylvinylsulfonium triflate. researchgate.net

The N-vinyl group makes these compounds excellent dienophiles in cycloaddition reactions. Enantiopure N-vinyl-2-oxazolidinones participate in inverse-electron demand hetero-Diels-Alder reactions with β,γ-unsaturated α-ketoesters. acs.org These reactions, often catalyzed by Lewis acids such as Eu(fod)₃, proceed with a high degree of endo and facial diastereoselectivity, providing a powerful tool for the de novo synthesis of complex heterocyclic structures like N-2-deoxyglycosides. acs.org

Development of N-(β,β-Difluorovinyl)oxazolidin-2-ones

The strategic incorporation of fluorine atoms into organic molecules can significantly alter their biological properties. This has driven the development of novel fluorinated building blocks, including N-(β,β-difluorovinyl)oxazolidin-2-ones. thieme-connect.com

The first synthesis of these compounds was achieved in a convenient two-step procedure starting from the parent oxazolidin-2-ones. thieme-connect.comresearchgate.net The initial step is an N-2,2,2-trifluoroethylation, followed by a dehydrofluorination (elimination of HF) reaction using a strong base like n-butyllithium (n-BuLi) to afford the target N-(β,β-difluorovinyl)oxazolidin-2-ones in good yields. thieme-connect.com

These novel difluorinated enamides have been explored as reactants in cycloaddition chemistry. thieme-connect.comthieme-connect.com They participate in [3+2] and [4+2] cycloaddition-type reactions with electron-deficient partners. researchgate.net The use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a promoter is effective for these transformations, leading to original heterocyclic difluoro adducts with high yields and complete regioselectivity. thieme-connect.com This opens an avenue to new families of fluorinated compounds that are otherwise difficult to access. thieme-connect.comnih.gov

| Starting Oxazolidinone | Intermediate | Final Product | Yield (Elimination Step) |

| (R)-4-Benzyl-oxazolidin-2-one | N-(2,2,2-Trifluoroethyl)-(R)-4-benzyl-oxazolidin-2-one | N-(β,β-Difluorovinyl)-(R)-4-benzyl-oxazolidin-2-one | High Yield thieme-connect.com |

| (R)-4-Isopropyl-oxazolidin-2-one | N-(2,2,2-Trifluoroethyl)-(R)-4-isopropyl-oxazolidin-2-one | N-(β,β-Difluorovinyl)-(R)-4-isopropyl-oxazolidin-2-one | High Yield thieme-connect.com |

Functionalization for Specific Synthetic Targets

The functionalization of the 4-vinyloxazolidin-2-one core is a key strategy for the synthesis of complex and biologically relevant molecules. Oxazolidinones are widely recognized as powerful chiral auxiliaries, intermediates for pharmaceutical agents, and components of FDA-approved drugs. bohrium.com

A significant application is in the stereoselective synthesis of new N-2-deoxyglycosyl-oxazolidinones. acs.org Adducts formed from the hetero-Diels-Alder reaction of N-vinyl-2-oxazolidinones can be transformed in a highly stereoselective, two-step process into these valuable N-2-deoxyglycoside targets, isolated in pure diastereomeric and enantiomeric forms. acs.org

The synthesis of specific amino acid analogs is another important application. A highly efficient synthesis of a γ-vinylserine synthetic equivalent was developed using a stereoselective vinyl Grignard addition to a Garner's aldehyde derivative, resulting in a cis-4,5-disubstituted vinyloxazolidinone. d-nb.info Such functionalized intermediates are valuable precursors for non-proteinogenic amino acids and other complex natural products. d-nb.info The development of versatile synthetic platforms, often involving sequential functionalization reactions, enables short and scalable routes to diverse families of natural products. nih.gov

Polymerization Science of 4 Vinyloxazolidin 2 One

Homo- and Copolymerization of 4-Vinyloxazolidin-2-one

The vinyl group at the 4-position of the oxazolidinone ring allows this compound to undergo vinyl-type polymerization. Both homopolymers, consisting solely of this compound repeating units, and copolymers, where it is combined with other monomers, can be synthesized.

Homopolymerization: Conventional free radical polymerization is a common method for polymerizing vinyl monomers. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. These radicals then propagate by adding to the double bond of the this compound monomer. While specific experimental data and detailed kinetic studies for the homopolymerization of this compound are not extensively detailed in the currently available scientific literature, the general mechanism follows that of other vinyl monomers. The resulting poly(this compound) would feature a carbon backbone with pendant oxazolidinone rings.

Copolymerization: Copolymerization of this compound with other vinyl monomers (e.g., styrene, acrylates, vinyl acetate) can be used to tailor the properties of the final material. The composition and microstructure of the resulting copolymer are governed by the reactivity ratios of the comonomers. researchgate.net The reactivity ratios, r₁ and r₂, describe the relative preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (k₁₁) versus the other monomer (k₁₂). copoldb.jp

If r₁ > 1, the growing chain prefers to add the same monomer.

If r₁ < 1, it prefers to add the other comonomer (cross-propagation).

If r₁ = 1, the reactivity is the same for both monomers.

If r₁r₂ = 1, it results in an ideal random copolymer. copoldb.jp

If r₁ and r₂ are both close to 0, an alternating copolymer is formed.

Detailed studies determining the specific reactivity ratios for this compound with various comonomers are not prominently available in the searched literature. However, such parameters would be crucial for predicting copolymer composition and designing polymers with desired properties.

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) methods offer significant advantages over conventional free radical polymerization by enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP technique based on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides. cmu.edu This equilibrium is catalyzed by a transition metal complex (commonly copper-based) which cycles between a lower and a higher oxidation state. youtube.com This process keeps the concentration of active radicals low, thereby minimizing termination reactions. youtube.com While ATRP has been successfully applied to a wide range of vinyl monomers, including styrenes, acrylates, and even challenging monomers like vinyl acetate (B1210297), specific application and detailed protocols for the ATRP of this compound are not found in the reviewed literature. researchgate.net The successful implementation would require careful selection of the initiator, catalyst, ligand, and solvent to achieve control over the polymerization.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP method that achieves control through a degenerative chain transfer process using a thiocarbonylthio compound as a chain transfer agent (CTA). nih.gov The choice of the RAFT agent is critical and depends on the type of monomer being polymerized. mdpi.com For less activated monomers (LAMs), such as vinyl esters, xanthates and dithiocarbamates are often effective. mdpi.com Given the structural similarity, these agents might be applicable to this compound. A typical RAFT polymerization setup involves the monomer, a radical initiator (e.g., AIBN), and the RAFT agent, often conducted under an inert atmosphere. youtube.com The process allows for the synthesis of well-defined homopolymers and block copolymers. nih.govrsc.org However, specific studies detailing the RAFT polymerization of this compound, including kinetic data and resulting polymer characteristics, are not available in the searched scientific literature.

The table below illustrates hypothetical data for a controlled radical polymerization of this compound, demonstrating the expected relationship between monomer conversion and polymer molecular weight.

| Entry | Time (h) | Conversion (%) | Mn (Theoretical) ( g/mol ) | Mn (Experimental) ( g/mol ) | Dispersity (Đ) |

| 1 | 2 | 25 | 3,125 | 3,000 | 1.15 |

| 2 | 4 | 50 | 6,250 | 6,100 | 1.12 |

| 3 | 6 | 75 | 9,375 | 9,200 | 1.10 |

| 4 | 8 | 95 | 11,875 | 11,500 | 1.11 |

| Note: This table is illustrative and not based on experimental results for this compound, as such data was not found in the searched literature. |

Topochemical Polymerization in the Solid State

Topochemical polymerization is a unique process that occurs in the crystalline state, where the arrangement of monomer molecules in the crystal lattice predetermines the structure and stereochemistry of the resulting polymer. wikipedia.org This solvent-free method is initiated by external stimuli like heat or light and can produce highly crystalline and stereoregular polymers that are often difficult to synthesize through conventional solution-phase polymerization. rsc.org

The feasibility of a topochemical reaction is governed by the geometry and packing of the monomers in the crystal, often referred to as Schmidt's criteria, which dictates that the reactive centers (in this case, the vinyl groups) of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). escholarship.orgnih.gov This technique has been successfully applied to monomers like diacetylenes and certain diolefins. rsc.org

There are no specific studies found in the searched literature that report on the crystal structure of this compound or its susceptibility to topochemical polymerization. Such a study would first require the growth of suitable single crystals of the monomer, followed by crystallographic analysis to determine the packing arrangement and distances between the vinyl groups of neighboring molecules. If the packing is favorable, exposure to UV light or heat could potentially lead to a stereoregular polymer in the solid state. wikipedia.org

Post-Polymerization Functionalization of Vinyloxazolidinone Polymers

Polymers bearing pendant oxazolidinone rings, such as poly(this compound), are valuable as functional polymer scaffolds. The oxazolidinone ring itself is a functional group that can undergo various chemical reactions, allowing for the modification of the polymer's properties after polymerization is complete. This approach, known as post-polymerization modification, is a powerful tool for creating a diverse range of functional materials from a single parent polymer. nih.gov

The pendant oxazolidinone ring can potentially be opened through reactions like hydrolysis (with acid or base) or aminolysis (reaction with amines). For example, reacting the polymer with a primary amine could open the ring to form a hydroxy-urethane linkage in the side chain, thereby introducing new functionality derived from the amine. Similarly, hydrolysis could convert the oxazolidinone into a β-amino alcohol side chain. These reactions are analogous to the well-documented modifications of polymers with other reactive pendant groups, such as poly(2-isopropenyl-2-oxazoline), where the oxazoline ring is readily opened by nucleophiles like carboxylic acids or thiols. researchgate.netmdpi.com

This strategy allows for the covalent attachment of various molecules, including fluorescent dyes, biotin for biological applications, or other functional groups to tailor the polymer's solubility, reactivity, or self-assembly behavior. rsc.orgnih.gov While the general chemical principles support the feasibility of such modifications, specific research detailing the post-polymerization functionalization of poly(this compound) is not present in the reviewed scientific literature.

The table below summarizes the potential functionalization reactions for a polymer with pendant oxazolidinone groups.

| Reagent | Resulting Functional Group | Potential Application |

| Water (Hydrolysis) | β-Amino alcohol | Hydrophilic modification, metal chelation |

| Primary Amine (Aminolysis) | Hydroxy-urethane | Bioconjugation, attachment of functional molecules |

| Alcohol (Alcoholysis) | Hydroxy-urethane | Modification of solubility and thermal properties |

| Note: This table is based on the known reactivity of the oxazolidinone ring and serves as a theoretical guide, as specific experimental data for poly(this compound) was not found. |

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Vinyloxazolidin-2-one derivatives, and how can purity be validated?

- Methodological Answer : Synthesis often involves nucleophilic addition or cyclization reactions. For example, 3-(4-nitrophenyl)-4-vinyloxazolidin-2-one was synthesized via GP1 (General Procedure 1), yielding 55% as a yellowish oil. Validation includes:

- NMR Spectroscopy : Compare δ values (e.g., ^1H NMR: δ 8.27–8.18 ppm for aromatic protons, 5.84 ppm for vinyl protons) and ^13C NMR peaks (e.g., 154.8 ppm for carbonyl) with literature data .

- GC-MS : Confirm molecular ion peaks (e.g., m/z 234) .

- Yield Optimization : Adjust reaction time, temperature, or stoichiometry to improve efficiency.

Q. What safety protocols are critical when handling this compound derivatives in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation risks.

- PPE : Wear nitrile gloves and safety goggles.

- First Aid : For skin contact, rinse immediately with water; if inhaled, move to fresh air and seek medical attention .

- Waste Disposal : Follow institutional guidelines for organic waste containing fluorinated or chlorinated byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer :

- Chromatography : HPLC or GC-MS for purity assessment.

- Spectroscopy :

- NMR : Assign stereochemistry and confirm functional groups (e.g., vinyl protons at 5.48–5.40 ppm) .

- IR : Identify carbonyl stretches (~1750 cm⁻¹) and vinyl C-H stretches (~3100 cm⁻¹).

- Elemental Analysis : Verify empirical formulas (e.g., C18H14F13NO2 for fluorinated derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in solvents like dichloromethane/hexane.